3,5-Dichloro-2-methanesulfonamidobenzoic acid
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Overview
Description
3,5-Dichloro-2-methanesulfonamidobenzoic acid is an organic compound with the molecular formula C8H7Cl2NO4S and a molecular weight of 284.12 g/mol . This compound is characterized by the presence of two chlorine atoms, a methanesulfonamide group, and a benzoic acid moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-methanesulfonamidobenzoic acid typically involves the chlorination of 2-methanesulfonamidobenzoic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 5 positions of the benzene ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-methanesulfonamidobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Products include various substituted benzoic acids.
Oxidation: Products include sulfonic acids.
Reduction: Products include amines and other reduced derivatives.
Scientific Research Applications
3,5-Dichloro-2-methanesulfonamidobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-methanesulfonamidobenzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-2-hydroxybenzenesulfonic acid: Similar structure but with a hydroxyl group instead of a methanesulfonamide group.
3,5-Dichlorobenzoic acid: Lacks the methanesulfonamide group, making it less reactive in certain chemical reactions.
Uniqueness
3,5-Dichloro-2-methanesulfonamidobenzoic acid is unique due to the presence of both chlorine atoms and a methanesulfonamide group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C8H7Cl2NO4S |
---|---|
Molecular Weight |
284.12 g/mol |
IUPAC Name |
3,5-dichloro-2-(methanesulfonamido)benzoic acid |
InChI |
InChI=1S/C8H7Cl2NO4S/c1-16(14,15)11-7-5(8(12)13)2-4(9)3-6(7)10/h2-3,11H,1H3,(H,12,13) |
InChI Key |
LLLQAOAGBUXZHM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1Cl)Cl)C(=O)O |
Origin of Product |
United States |
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